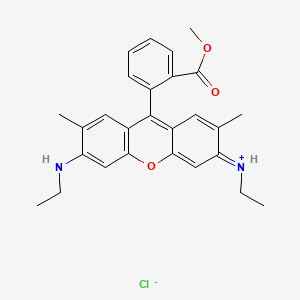

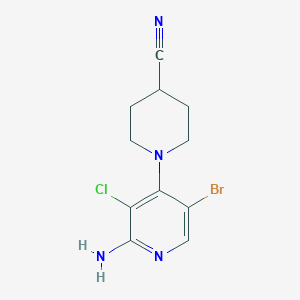

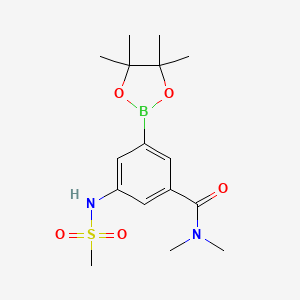

![molecular formula C10H17Cl2N3S B1472721 8-(Tiazol-2-il)-8-azabiciclo[3.2.1]octan-3-amina dihidrocloruro CAS No. 2097947-98-1](/img/structure/B1472721.png)

8-(Tiazol-2-il)-8-azabiciclo[3.2.1]octan-3-amina dihidrocloruro

Descripción general

Descripción

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

Thiazoles are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by a five-membered ring containing one sulfur and one nitrogen atom .Chemical Reactions Analysis

Thiazoles are used in the synthesis of various synthetic drugs and appear in the bacitracin, penicillin antibiotics . They are also used as an antidepressant drug (pramipexole), antiulcer agent (nizatidine), anti-inflammatory drug (meloxicam), HIV/AIDS drug (ritonavir), and cancer treatment drug (tiazofurin) .Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Se ha encontrado que los derivados de tiazol exhiben propiedades antimicrobianas . Esto sugiere que “8-(Tiazol-2-il)-8-azabiciclo[3.2.1]octan-3-amina dihidrocloruro” podría usarse potencialmente en el desarrollo de nuevos agentes antimicrobianos.

Actividad Antiretroviral

Los derivados de tiazol también se han utilizado en el desarrollo de fármacos antirretrovirales . Esto podría indicar una posible aplicación de “this compound” en el tratamiento de infecciones retrovirales como el VIH.

Actividad Antifúngica

Los derivados de tiazol han mostrado actividad antifúngica . Esto sugiere que “this compound” podría usarse en el desarrollo de medicamentos antifúngicos.

Actividad Antitumoral

Los derivados de tiazol se han utilizado en el desarrollo de fármacos contra el cáncer . Esto indica una posible aplicación de “this compound” en el tratamiento del cáncer.

Inhibición de la Acetilcolinesterasa

Se ha encontrado que los derivados de tiazol inhiben la acetilcolinesterasa . Esto sugiere que “this compound” podría usarse potencialmente en el tratamiento de afecciones como la enfermedad de Alzheimer, donde los inhibidores de la acetilcolinesterasa se usan comúnmente.

Actividad Citotóxica

Los derivados de tiazol han mostrado actividad citotóxica contra ciertas líneas celulares . Esto sugiere que “this compound” podría usarse potencialmente en el desarrollo de nuevos agentes citotóxicos para el tratamiento de diversas enfermedades.

Direcciones Futuras

Thiazole derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Mecanismo De Acción

Target of Action

The primary targets of 8-(Thiazol-2-yl)-8-azabicyclo[32Thiazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Mode of Action

The exact mode of action of 8-(Thiazol-2-yl)-8-azabicyclo[32It is known that thiazole derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

The specific biochemical pathways affected by 8-(Thiazol-2-yl)-8-azabicyclo[32Thiazole derivatives have been shown to interact with a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

The molecular and cellular effects of 8-(Thiazol-2-yl)-8-azabicyclo[32Thiazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including acetylcholinesterase and monoamine oxidase, inhibiting their activity. The interaction with acetylcholinesterase is particularly significant as it leads to an increase in acetylcholine levels, which can enhance cholinergic signaling. Additionally, the compound binds to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission .

Cellular Effects

The effects of 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride on various cell types and cellular processes are profound. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to increased acetylcholine levels. This can improve cognitive functions and has potential therapeutic applications in neurodegenerative diseases. In non-neuronal cells, the compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of nicotinic acetylcholine receptors .

Molecular Mechanism

At the molecular level, 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This results in increased acetylcholine levels and enhanced cholinergic signaling. The compound also interacts with nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission. Additionally, it inhibits monoamine oxidase, leading to increased levels of monoamine neurotransmitters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in enhancing cholinergic signaling and improving cognitive functions in neuronal cells .

Dosage Effects in Animal Models

The effects of 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride vary with different dosages in animal models. At low doses, the compound enhances cholinergic signaling and improves cognitive functions without significant adverse effects. At high doses, it can cause toxicity and adverse effects, including neurotoxicity and hepatotoxicity. The threshold for these effects varies depending on the animal model and the duration of exposure .

Metabolic Pathways

8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolites can have different biological activities and contribute to the overall effects of the compound. The compound also influences metabolic flux and metabolite levels by modulating the activity of enzymes involved in neurotransmitter metabolism .

Transport and Distribution

The transport and distribution of 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride within cells and tissues are mediated by several transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various tissues, including the brain, liver, and kidneys. Its localization and accumulation in specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is crucial for its activity and function. The compound is primarily localized in the cytoplasm and can be transported to specific compartments or organelles through targeting signals or post-translational modifications. Its localization in the synaptic cleft is particularly important for its role in modulating cholinergic signaling .

Propiedades

IUPAC Name |

8-(1,3-thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S.2ClH/c11-7-5-8-1-2-9(6-7)13(8)10-12-3-4-14-10;;/h3-4,7-9H,1-2,5-6,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSLNEMSFVEZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C3=NC=CS3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

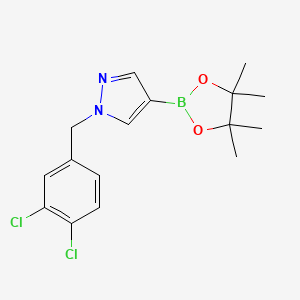

![4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472647.png)

![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472657.png)